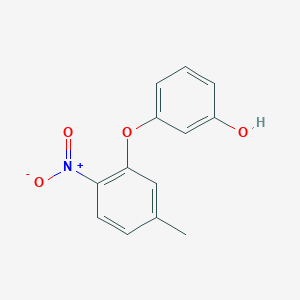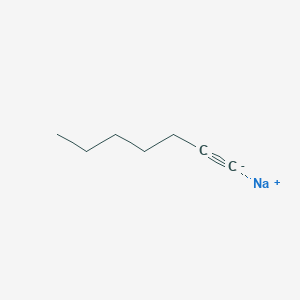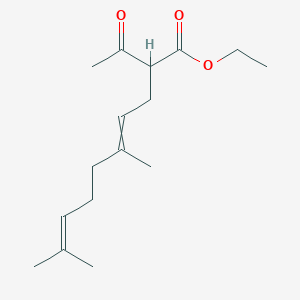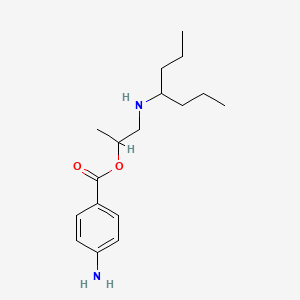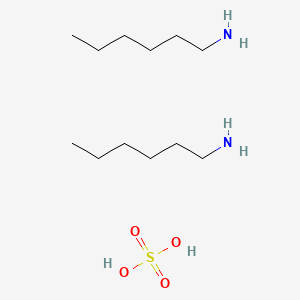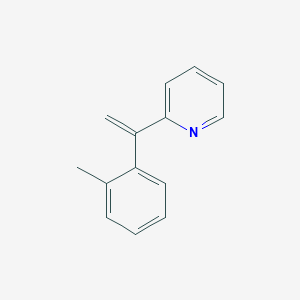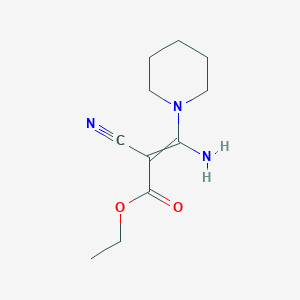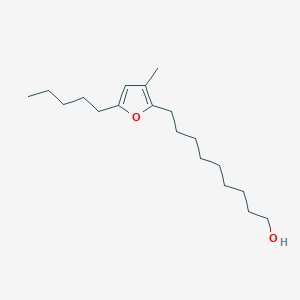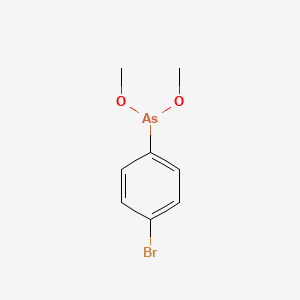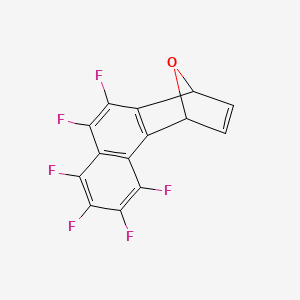
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene is a fluorinated organic compound with a unique structure that includes six fluorine atoms and an epoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene typically involves the fluorination of phenanthrene derivatives. One common method includes the reaction of phenanthrene with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorination technologies can enhance the efficiency and yield of the process. Safety measures are crucial due to the highly reactive nature of fluorine gas.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of partially or fully reduced phenanthrene derivatives.
Substitution: Formation of substituted phenanthrene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and electronic properties, allowing it to interact with biological membranes and proteins. The epoxy group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexafluoroacetone: A structurally similar compound with six fluorine atoms and a carbonyl group.
Hexafluoroisopropanol: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene is unique due to its combination of an epoxy group and multiple fluorine atoms, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in fields requiring high chemical stability and unique electronic characteristics.
Eigenschaften
CAS-Nummer |
73508-77-7 |
|---|---|
Molekularformel |
C14H4F6O |
Molekulargewicht |
302.17 g/mol |
IUPAC-Name |
4,5,6,7,9,10-hexafluoro-15-oxatetracyclo[10.2.1.02,11.03,8]pentadeca-2(11),3(8),4,6,9,13-hexaene |
InChI |
InChI=1S/C14H4F6O/c15-9-6-4-2-1-3(21-4)5(6)7-8(11(9)17)12(18)14(20)13(19)10(7)16/h1-4H |
InChI-Schlüssel |
MMEHRLKQEKVHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C3=C(C1O2)C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



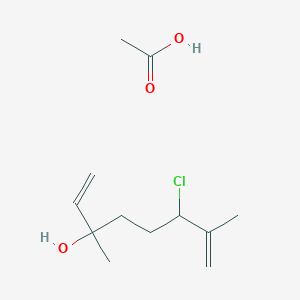
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
